molecular formula C13H16O3 B1610296 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone CAS No. 24672-83-1

2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone

Cat. No.: B1610296
CAS No.: 24672-83-1
M. Wt: 220.26 g/mol
InChI Key: XLMGRHZTEMOJJU-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group and a 3-methyl-2-butenyloxy group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with acetophenone and 3-methyl-2-buten-1-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol.

    Procedure: The acetophenone is first hydroxylated to introduce the hydroxy group at the 2’ position. Subsequently, the 3-methyl-2-butenyloxy group is introduced through an etherification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of 2’-oxo-4’-(3-methyl-2-butenyloxy)acetophenone.

    Reduction: Formation of 2’-hydroxy-4’-(3-methyl-2-butenyloxy)phenylethanol.

    Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.

Scientific Research Applications

2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone exerts its effects involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

    2’-Hydroxyacetophenone: Lacks the 3-methyl-2-butenyloxy group, making it less complex.

    4’-Hydroxy-3’-(3-methyl-2-butenyloxy)acetophenone: Differently substituted, leading to variations in reactivity and applications.

This detailed overview provides a comprehensive understanding of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)6-7-16-11-4-5-12(10(3)14)13(15)8-11/h4-6,8,15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGRHZTEMOJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448849
Record name 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24672-83-1
Record name 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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